molecular formula C17H20N2O B11953787 1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea

1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea

Cat. No.: B11953787
M. Wt: 268.35 g/mol
InChI Key: PYCYEQGBWRSFFM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea typically involves the reaction of 3,4-dimethylaniline with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-phenylurea
  • 1-(2-Ethylphenyl)-3-phenylurea
  • 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)urea

Comparison: 1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea is unique due to the specific substitution pattern on its aromatic rings. This affects its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-ethylphenyl)urea

InChI

InChI=1S/C17H20N2O/c1-4-14-7-5-6-8-16(14)19-17(20)18-15-10-9-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H2,18,19,20)

InChI Key

PYCYEQGBWRSFFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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